molecular formula C22H26N2O3S B2765240 3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate CAS No. 1351641-54-7

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate

Cat. No.: B2765240
CAS No.: 1351641-54-7
M. Wt: 398.52
InChI Key: PTGYVFSGJHTHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate is a synthetic organic compound characterized by a cyclohexyl backbone modified with a phenylcarbamate group and a benzylthioacetamido substituent.

Properties

IUPAC Name

[3-[(2-benzylsulfanylacetyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-21(16-28-15-17-8-3-1-4-9-17)23-19-12-7-13-20(14-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGYVFSGJHTHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzylthioacetamide, which is then reacted with cyclohexyl phenylcarbamate under specific conditions to yield the final product. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. The process may also involve purification steps, such as crystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or amines, and substitution reactions may result in various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Cyclohexyl backbone : Provides conformational rigidity.
  • Phenylcarbamate : Enhances lipophilicity and may influence binding to biological targets.
Table 1: Structural Comparison with Analogous Compounds
Compound Name Key Functional Groups Molecular Formula Molecular Weight Notable Features Source
3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate Cyclohexyl, benzylthioacetamido, carbamate Not provided Not provided Sulfur-containing carbamate derivative Synthetic target
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3, ) Triazole, phenylacetyl, carbamate Not provided Not provided Triazole ring enhances metabolic stability
Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate () Cyclohexyl, carbamate, aminoethyl C19H29N3O3 347.45 Amino group introduces basicity; 97% purity
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea () Cyclohexyl, thiourea, perfluorophenyl C15H18F5N3S 367.38 Fluorine atoms increase lipophilicity

Biological Activity

3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in scientific and medicinal contexts.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzylthio group, an acetamido moiety, and a cyclohexyl phenylcarbamate framework. This structural composition contributes to its diverse biological activities.

Target Enzymes and Pathways

Research indicates that compounds with similar structures to this compound may inhibit specific enzymes, such as β-N-acetylhexosaminidases. This inhibition can affect various biochemical pathways, particularly those related to insulin signaling and glycosylation processes, influencing cellular metabolism and protein function.

Mode of Action

The compound likely interacts with its biological targets through nucleophilic substitution mechanisms. The presence of the benzylthio group enhances lipophilicity, potentially improving absorption and distribution in biological systems.

Enzyme Inhibition

  • β-N-acetylhexosaminidase Inhibition : Preliminary studies suggest that this compound may inhibit β-N-acetylhexosaminidases, which are involved in glycoprotein metabolism. This inhibition could have implications for diseases related to glycosylation defects.

Therapeutic Potential

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in vitro, suggesting that this compound might also possess such properties. The modulation of inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

In Vitro Studies

In vitro studies have shown that compounds structurally related to this compound exhibit significant enzyme inhibition and potential therapeutic effects. For example, derivatives of benzylthioacetamide have been reported to possess analgesic and antibacterial activities .

Comparative Analysis

A comparison with other similar compounds reveals that while they share some biological activities, the unique combination of functional groups in this compound may enhance its efficacy or selectivity against specific targets. This uniqueness makes it a valuable candidate for further research in drug development.

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits β-N-acetylhexosaminidases
Anti-inflammatoryPotential modulation of inflammatory pathways
AntimicrobialPossible efficacy against various pathogens

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-(Benzylthio)acetamido)cyclohexyl phenylcarbamate, and what critical steps ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves sequential coupling of the benzylthioacetamide moiety to the cyclohexyl backbone, followed by carbamate formation with phenyl isocyanate. Key steps include:

  • Protection of reactive groups (e.g., amines) to prevent side reactions.
  • Catalytic optimization (e.g., using DMAP or triethylamine) for carbamate bond formation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
  • Purity validation using HPLC (>95% purity threshold) and LC-MS to confirm molecular weight .

Q. What safety protocols and handling practices are essential for working with this compound in laboratory settings?

  • Methodological Answer:

  • Storage: Maintain in a desiccator under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • PPE: Use nitrile gloves, lab coats, and safety goggles; conduct reactions in a fume hood.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency procedures: For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4); for inhalation, administer oxygen if respiratory distress occurs .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of novel derivatives of this compound?

  • Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for carbamate bond formation.
  • Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with biological targets (e.g., enzymes or receptors).
  • Machine learning (e.g., graph neural networks) prioritizes derivatives with optimized steric/electronic properties.
  • Feedback loops between computational predictions and experimental validation refine synthetic pathways .

Q. How can researchers resolve contradictions in biological activity data observed across different assays (e.g., enzyme inhibition vs. cellular viability)?

  • Methodological Answer:

  • Orthogonal assays: Validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based assays (e.g., MTT for cytotoxicity).
  • Structural analogs: Compare activity of derivatives (e.g., phenyl vs. benzyl carbamates) to identify SAR trends (Table 1, ).
  • Biophysical techniques: Use SPR or ITC to quantify binding affinity and stoichiometry, ruling out assay-specific artifacts .

Q. What strategies optimize reaction conditions for synthesizing this compound under scalable yet mild conditions?

  • Methodological Answer:

  • High-throughput experimentation (HTE): Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C vs. Ni), and temperatures (25–80°C) in microtiter plates.
  • Design of Experiments (DoE): Apply factorial designs to maximize yield while minimizing byproducts (e.g., urea formation).
  • In-line analytics: Use PAT tools (e.g., ReactIR) to monitor reaction progress in real time .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

  • Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients to resolve enantiomers.
  • X-ray crystallography: Determine absolute configuration via single-crystal analysis (requires high-purity crystals).
  • NMR spectroscopy: Analyze coupling constants (J-values) and NOESY correlations to infer spatial arrangements .

Table 1: Structural Analogs and Key Properties

Compound NameBiological ActivityKey Differentiator
Ethyl CarbamateCarcinogen (historical)Lack of benzylthio moiety
Phenyl CarbamateEnzyme inhibitionSimpler cyclohexyl substitution
3-(2-(Benzylthio)acetamido) derivativeTarget-specific activityEnhanced lipophilicity & binding
Data derived from comparative studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.